2-(Dimethylamino)phenyl propylcarbamate
Description
2-(Dimethylamino)phenyl propylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a dimethylamino group (-N(CH₃)₂) at the ortho position and a propylcarbamate (-O(CO)NHCH₂CH₂CH₃) functional group. Carbamates are widely studied for their diverse applications, including pesticidal, pharmaceutical, and chemical synthesis roles.
Key structural attributes:
Properties
CAS No. |
60309-68-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[2-(dimethylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-4-9-13-12(15)16-11-8-6-5-7-10(11)14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15) |
InChI Key |
UMYPDBXMJBUNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)phenyl propylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)phenyl propylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(Dimethylamino)phenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)phenyl propylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and carbamate moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pesticidal Carbamates
Compounds like ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) and 2-((ethylthio)methyl)phenyl methylcarbamate (ethiofencarb) share the carbamate backbone but differ in substituents:
Key Differences :
Pharmaceutical Carbamates
Felbamate (2-phenyl-1,3-propanedioldicarbamate) is an anticonvulsant with a dicarbamate structure:
| Compound | Core Structure | Bioactivity |
|---|---|---|
| 2-(Dimethylamino)phenyl propylcarbamate | Monocarbamate with dimethylamino | Unknown |
| Felbamate | Dicarbamate on propane-1,3-diol | Anticonvulsant |
Key Differences :
- Felbamate’s dicarbamate structure and lack of aromatic amino groups contribute to its central nervous system activity, whereas the dimethylamino group in the target compound might favor peripheral interactions .
Dimethylamino-Substituted Analogs
The patent in describes 2-[4-(dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, a pyrido-pyrimidinone derivative. This contrasts with the target compound’s carbamate functionality, which is more typical of esterase inhibitors or pro-drug systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
